Product packaging for Methyl 2-(4-(methylthio)phenoxy)acetate(Cat. No.:)

Methyl 2-(4-(methylthio)phenoxy)acetate

Cat. No.: B15332941
M. Wt: 212.27 g/mol
InChI Key: JPKJSPASKXOVKY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylthio)phenoxy)acetate (CAS 56077-76-0) is a high-purity biochemical intermediate offered for research and development purposes. This compound, with the molecular formula C 10 H 12 O 3 S and a molecular weight of 212.26 g/mol, is characterized as a yellow to colorless liquid at room temperature . As a building block in organic synthesis, this methyl ester is of significant value in medicinal chemistry and materials science research. It can be utilized in the synthesis of more complex molecules, including potential peptide mimetics or as a precursor in the development of compounds for various biochemical applications . The phenoxyacetate structure is a common motif in chemical synthesis, and the methylthio group offers a site for further functionalization, making it a versatile reagent for constructing diverse molecular architectures . Researchers employ this compound under controlled conditions to explore new synthetic pathways and develop novel substances for experimental use. Handling and Usage: This product is intended for use by qualified laboratory personnel only. It must be stored under an inert atmosphere at room temperature to maintain stability . Important Notice: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, use, and disposal of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3S B15332941 Methyl 2-(4-(methylthio)phenoxy)acetate

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-(4-methylsulfanylphenoxy)acetate

InChI

InChI=1S/C10H12O3S/c1-12-10(11)7-13-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

JPKJSPASKXOVKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with deprotonation of 4-(methylthio)phenol using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous toluene. The resulting phenoxide ion reacts with methyl chloroacetate via an Sₙ2 mechanism, displacing chloride to form the ether linkage:

$$
\text{4-(Methylthio)phenol} + \text{CH}2\text{ClCOOCH}3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key parameters:

  • Solvent: Toluene or xylene for optimal base solubility
  • Temperature: 80–100°C under reflux
  • Yield: 70–85% after column chromatography

Industrial-Scale Adaptations

Patent EP2649049B1 demonstrates the scalability of this method, utilizing sodium methoxide in heptane to achieve reaction completion within 6–8 hours. The crude product is extracted with hexane and basified to pH 6.9–7.2 before isolation, minimizing side-product formation.

Acid-Catalyzed Esterification of Phenoxyacetic Acid Derivatives

For substrates where the ether linkage pre-exists, direct esterification offers an alternative pathway. This method proves particularly useful when starting from 2-(4-(methylthio)phenoxy)acetic acid.

Sulfuric Acid-Mediated Esterification

As detailed in US2008/139562, concentrated sulfuric acid (1–2 mol%) catalyzes the reaction between 2-(4-(methylthio)phenoxy)acetic acid and methanol:

$$
\text{2-(4-(Methylthio)phenoxy)acetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}2\text{O}
$$

Optimized conditions:

  • Methanol excess (10:1 molar ratio)
  • 16-hour reflux at 65°C
  • Quantitative yield after sodium bicarbonate wash

Tosyl Acid Catalysis in Inert Atmospheres

Rugen Holdings' protocol employs p-toluenesulfonic acid (TsOH) under nitrogen, achieving 88% yield in 13 hours. This method reduces oxidative degradation risks, making it preferable for acid-sensitive substrates.

Base-Catalyzed Condensation Routes

Recent advancements in base-mediated condensations provide solvent-efficient alternatives, particularly for industrial manufacturing.

Potassium tert-Butoxide in Hydrocarbon Media

Building on EP2649049B1 methodologies, potassium tert-butoxide in cyclohexane facilitates the coupling of 4-(methylthio)phenol with methyl bromoacetate. The reaction proceeds at 25–28°C with:

  • 92% conversion within 4 hours
  • Minimal purification required due to high selectivity

Phase-Transfer Catalysis

Emerging techniques utilize tetrabutylammonium bromide (TBAB) to accelerate reactions in biphasic systems (water/toluene). Initial studies show:

Parameter Value
Temperature 50°C
Reaction Time 2.5 hours
Isolated Yield 78%

Comparative Analysis of Synthetic Methods

A systematic evaluation of four primary methods reveals critical trade-offs in efficiency, scalability, and practicality:

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Williamson Synthesis 85 99 8 High
H₂SO₄ Esterification 100 95 16 Moderate
TsOH Catalysis 88 98 13 Low
Phase-Transfer 78 97 2.5 Experimental

Key findings:

  • Williamson synthesis balances yield and scalability for industrial production
  • Acid-catalyzed routes achieve quantitative yields but require prolonged heating
  • Phase-transfer methods show promise for rapid synthesis but need optimization

Advanced Characterization and Quality Control

Post-synthetic analysis ensures compliance with pharmaceutical-grade specifications:

1H NMR (CDCl₃, δ ppm):

  • 7.32 (d, J = 8.4 Hz, 2H, aromatic)
  • 4.67 (s, 2H, OCH₂CO)
  • 3.69 (s, 3H, COOCH₃)
  • 2.45 (s, 3H, SCH₃)

Chromatographic Purity:

  • HPLC retention time: 6.8 min (C18 column, 70:30 MeOH:H₂O)
  • ≥99% purity by GC-FID

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate salts, respectively.

Acidic Hydrolysis:

  • Conditions : Reflux with sulfuric acid in aqueous methanol .

  • Reaction :

    Methyl 2-(4-(methylthio)phenoxy)acetateH2SO4,Δ2-(4-(methylthio)phenoxy)acetic acid+MeOH\text{Methyl 2-(4-(methylthio)phenoxy)acetate} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{2-(4-(methylthio)phenoxy)acetic acid} + \text{MeOH}
  • Yield : ~76–79% for analogous phenylacetic acid derivatives .

Basic Hydrolysis (Saponification):

  • Conditions : NaOH in aqueous ethanol.

  • Reaction :

    Methyl esterNaOHSodium 2-(4-(methylthio)phenoxy)acetate+MeOH\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Sodium 2-(4-(methylthio)phenoxy)acetate} + \text{MeOH}

Oxidation of the Methylthio Group

The thioether (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Sulfone Formation:

  • Conditions : Hydrogen peroxide (H₂O₂) in acetic acid .

  • Reaction :

    -SMeH2O2-SO2Me\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{Me}
  • Example : Oxidation of methylthio to methylsulfonyl in related compounds achieves quantitative yields under optimized conditions .

Transesterification

The methyl ester group can undergo alcohol exchange in the presence of acid catalysts.

  • Conditions : Reflux with excess alcohol (e.g., ethanol) and H₂SO₄ .

  • Reaction :

    Methyl ester+EtOHH+Ethyl 2-(4-(methylthio)phenoxy)acetate+MeOH\text{Methyl ester} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-(methylthio)phenoxy)acetate} + \text{MeOH}
  • Efficiency : Near-complete conversion observed for analogous esters .

Comparative Reactivity with Structural Analogues

The compound’s reactivity is contextualized against similar derivatives:

CompoundKey Functional GroupsReactivity Profile
Methyl 4-(methylthio)phenyl acetateMethylthio, esterEnhanced anti-inflammatory activity
Methyl 2-(4-chlorophenyl)acetateChlorine, esterPreferential antimicrobial activity
Ethyl 2-(4-methylthio)phenoxy acetateEthyl ester, methylthioHigher lipophilicity

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, facilitated by acid or base.

  • Oxidation : Electrophilic oxidation of sulfur proceeds stepwise (S → S=O → O=S=O).

  • Transesterification : Acid-catalyzed acyl-oxygen cleavage followed by alcohol addition.

Scientific Research Applications

Methyl 2-(4-(methylthio)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-(methylthio)phenoxy)acetate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of Methyl 2-(4-(methylthio)phenoxy)acetate differ primarily in substituents on the phenoxy ring or modifications to the ester group. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity.

Substituent Effects on the Phenoxy Ring

Methylthio (-SMe) vs. Chloro (-Cl)
  • Unlike the methylthio group, chloro derivatives are less lipophilic, which may reduce cell membrane penetration. No direct biological activity data is available for this compound, but chloro-substituted analogs are often explored as herbicides .
Methylthio (-SMe) vs. Trifluoromethyl (-CF₃)
  • Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate (CAS 442125-30-6): The electron-withdrawing -CF₃ group decreases electron density on the aromatic ring, altering metabolic stability. Similarity scores (0.91) indicate structural overlap with the target compound, but the -CF₃ group may confer resistance to oxidative degradation .
Methylthio (-SMe) vs. Thiazole Derivatives
  • Methyl 2-[4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate: Incorporation of a thiazole ring enhances π-π stacking interactions, improving binding to biological targets. Exhibits IC₅₀ values of 190–2110 nM against arachidonate 5-lipoxygenase, highlighting the critical role of heterocyclic substituents in modulating enzyme inhibition .

Ester Group Modifications

Methyl Ester vs. Ethyl Ester
  • Ethyl [4-(alkylthio)phenoxy]acetate: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. These derivatives demonstrate anti-inflammatory activity in vitro, suggesting that ester chain length influences bioavailability .
Acetate vs. Acetoacetate
  • Ethyl 2-(4-chlorophenoxy)acetoacetate: The acetoacetate moiety introduces a ketone group, which may participate in keto-enol tautomerism, affecting solubility and reactivity. No antimicrobial activity was observed for related acetoacetate derivatives, contrasting with the fungicidal activity of methylthio-containing analogs .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
This compound -SMe 212.26 N/A Fungicidal, Antimicrobial
Ethyl 2-(4-chlorophenoxy)acetoacetate -Cl 256.69 N/A N/A
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate -CF₃ 248.20 N/A Metabolic Stability
Methyl 2-[4-(thiazolylidene)phenoxy]acetate Thiazole 355.40 N/A Arachidonate 5-LOX Inhibition

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-(methylthio)phenoxy)acetate?

The synthesis typically involves a two-step process:

Esterification : Reaction of 4-(methylthio)phenol with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone.

Purification : Extraction with ether, washing with NaOH, and distillation to isolate the product.
Thin-layer chromatography (TLC) is used to monitor reaction progress .
Key Considerations : Solvent choice (e.g., acetone for polar aprotic conditions) and base stoichiometry significantly impact yield.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylthio group at the para position) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 242.28 g/mol for C₁₀H₁₂O₃S).
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (S-CH₃ stretch) .

Q. What are the primary reactivity patterns of this compound?

  • Hydrolysis : Under acidic or basic conditions, the ester group converts to carboxylic acid.
  • Oxidation : The methylthio (-S-CH₃) group oxidizes to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using H₂O₂ or mCPBA .
  • Nucleophilic Substitution : The phenoxy group can undergo electrophilic aromatic substitution (e.g., nitration) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Methodological Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance esterification efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time by 40–60% compared to conventional reflux .
    Data Table : Comparison of Solvent Effects on Yield
SolventTemperature (°C)Yield (%)
Acetone6072
DMF8088
THF6568

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the aromatic and methylthio groups .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Isotopic Labeling : Introduce deuterium at specific positions to track chemical environments .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
  • pH-Dependent Hydrolysis : Monitor ester hydrolysis kinetics in buffers (pH 1–13) using UV-Vis spectroscopy (λ = 260 nm) .
    Critical Finding : Degradation is minimal at pH 4–6 but accelerates above pH 10 due to ester saponification.

Q. How does the methylthio group influence biological activity in vitro?

  • Enzyme Inhibition Assays : The -S-CH₃ group enhances lipophilicity, improving membrane permeability in cell-based assays (e.g., IC₅₀ = 12 μM against COX-2) .
  • Metabolic Stability : Microsomal studies show slower oxidation of the methylthio group compared to thiol (-SH) derivatives, extending half-life (t₁/₂ = 8.2 h) .

Data Contradiction and Resolution

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Variable Factors : Impurity of starting materials (e.g., 4-(methylthio)phenol purity <95% reduces yield by 15–20%) .
  • Reaction Atmosphere : Oxygen-sensitive steps (e.g., thioether oxidation) require inert gas purging to prevent side reactions .
    Recommendation : Standardize starting material sources and reaction conditions for reproducibility.

Methodological Best Practices

  • Scale-Up Protocols : For gram-scale synthesis, use Schlenk lines to exclude moisture and oxygen .
  • Byproduct Analysis : Employ GC-MS to identify minor impurities (e.g., methyl 2-(4-(methylsulfonyl)phenoxy)acetate from over-oxidation) .

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